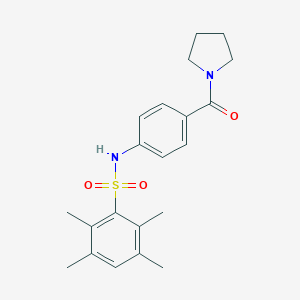![molecular formula C25H28N2O5S B492916 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide CAS No. 690643-59-5](/img/structure/B492916.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is used in scientific research applications. It is a benzamide derivative that has been extensively studied for its potential use in the treatment of various psychiatric disorders.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide selectively binds to the SERT system and inhibits the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By blocking the reuptake of serotonin, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide increases the levels of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, appetite, and sleep. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has also been shown to increase the activity of the amygdala, a brain region that is involved in the processing of emotions.
实验室实验的优点和局限性
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide in lab experiments is its high selectivity for the SERT system. This allows researchers to specifically target and study the SERT system without affecting other neurotransmitter systems. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide is its short half-life, which can make it difficult to study long-term effects.
未来方向
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide. One area of interest is the role of the SERT system in the development of psychiatric disorders. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide could be used to study the relationship between SERT function and the development of depression, anxiety, and other disorders. Another area of interest is the development of new SERT ligands that are more selective and have longer half-lives than N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide. These ligands could be used to study the SERT system in more detail and could potentially be used as therapeutics for psychiatric disorders.
合成方法
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenethylamine with 2,5-dimethylbenzenesulfonyl chloride to form the intermediate 3,4-dimethoxyphenethyl 2,5-dimethylbenzenesulfonate. This intermediate is then reacted with 4-amino-N-(2-(dimethylamino)ethyl)benzamide to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide is widely used in scientific research as a tool to study the SERT system. It is used to visualize and quantify SERT binding sites in the brain using positron emission tomography (PET) imaging. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has also been used to investigate the role of the SERT system in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-8-9-18(2)24(14-17)33(29,30)27-21-7-5-6-20(16-21)25(28)26-13-12-19-10-11-22(31-3)23(15-19)32-4/h5-11,14-16,27H,12-13H2,1-4H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIYNAJQUZFYNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2-fluorophenyl)-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B492835.png)
![N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492837.png)

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide](/img/structure/B492842.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492843.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B492844.png)
![N-(4-ethoxyphenyl)-4-[(3-fluorophenyl)sulfonylamino]benzamide](/img/structure/B492845.png)
![N-(4-bromo-2-fluorophenyl)-4-[(3-chlorophenyl)sulfonylamino]benzamide](/img/structure/B492847.png)

![4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B492849.png)
![1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492854.png)
![N-ethyl-1-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492856.png)